molecular formula C19H21N7OS B2836236 1-[4-[4-Cyclopropyl-5-(7H-pyrrolo[2,3-d]pyrimidin-4-ylsulfanyl)-1,2,4-triazol-3-yl]piperidin-1-yl]prop-2-en-1-one CAS No. 2249465-51-6

1-[4-[4-Cyclopropyl-5-(7H-pyrrolo[2,3-d]pyrimidin-4-ylsulfanyl)-1,2,4-triazol-3-yl]piperidin-1-yl]prop-2-en-1-one

Cat. No.: B2836236
CAS No.: 2249465-51-6
M. Wt: 395.49
InChI Key: MDZGQCULURBFRT-UHFFFAOYSA-N
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Description

The compound “1-[4-[4-Cyclopropyl-5-(7H-pyrrolo[2,3-d]pyrimidin-4-ylsulfanyl)-1,2,4-triazol-3-yl]piperidin-1-yl]prop-2-en-1-one” is a complex organic molecule. It contains a pyrrolo[2,3-d]pyrimidine core, which is a bicyclic system consisting of a pyrrole ring fused with a pyrimidine ring .


Synthesis Analysis

The synthesis of related pyrrolo[2,3-d]pyrimidine derivatives has been reported in the literature . The synthesis involves the use of microwave techniques and includes the introduction of chlorine atoms in positions 4 and 6 and a trichloromethyl group in position 2 .


Molecular Structure Analysis

The molecular structure of the compound can be deduced from its IUPAC name and includes a cyclopropyl group, a pyrrolo[2,3-d]pyrimidine moiety, a 1,2,4-triazole ring, and a piperidine ring .


Chemical Reactions Analysis

The compound, as part of a series of pyrrolo[2,3-d]pyrimidine derivatives, has been tested for its inhibitory effects, showing significant activity with IC50 values ranging from 0.057 ± 0.003–3.646 ± 0.203 μM compared to sorafenib IC50: 0.184 ± 0.01 μM .


Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been reported. For instance, 4-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine has a molecular weight of 159.19, is stored at room temperature, and is available as a powder .

Future Directions

The future directions for this compound could involve further exploration of its potential anticancer properties, given the promising results of related compounds . Additionally, further studies could focus on optimizing the synthesis process and exploring other biological activities of the compound.

Properties

IUPAC Name

1-[4-[4-cyclopropyl-5-(7H-pyrrolo[2,3-d]pyrimidin-4-ylsulfanyl)-1,2,4-triazol-3-yl]piperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N7OS/c1-2-15(27)25-9-6-12(7-10-25)17-23-24-19(26(17)13-3-4-13)28-18-14-5-8-20-16(14)21-11-22-18/h2,5,8,11-13H,1,3-4,6-7,9-10H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDZGQCULURBFRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)C2=NN=C(N2C3CC3)SC4=NC=NC5=C4C=CN5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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